Dehydrodiazinon

Übersicht

Beschreibung

Dehydrodiazinon is a derivative of diazinon, an organophosphorus compound widely used as an insecticide this compound retains the core structure of diazinon but undergoes specific modifications that alter its chemical properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dehydrodiazinon typically involves the dehydrogenation of diazinon. This process can be achieved through various methods, including catalytic dehydrogenation using palladium or platinum catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic reactors where diazinon is subjected to dehydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Dehydrodiazinon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced back to diazinon using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of oxides and hydroxides.

Reduction: Regeneration of diazinon.

Substitution: Formation of substituted derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Dehydrodiazinon has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of organophosphorus compounds under various chemical reactions.

Biology: Investigated for its effects on enzymatic activities, particularly those involving acetylcholinesterase.

Medicine: Explored for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the development of new pesticides and insecticides with improved efficacy and reduced environmental impact.

Wirkmechanismus

Dehydrodiazinon exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests. This mechanism is similar to that of diazinon but may exhibit different potency and specificity due to structural modifications.

Vergleich Mit ähnlichen Verbindungen

Diazinon: The parent compound, widely used as an insecticide.

Malathion: Another organophosphorus insecticide with a similar mechanism of action.

Chlorpyrifos: A related compound with broader applications in pest control.

Uniqueness: Dehydrodiazinon is unique due to its specific structural modifications, which may confer different chemical reactivity and biological activity compared to its parent compound, diazinon. These modifications can potentially lead to improved efficacy and reduced toxicity, making it a valuable compound for further research and development.

Biologische Aktivität

Dehydrodiazinon (DH-DZ) is a significant metabolite of the organophosphate insecticide diazinon, which is widely used for pest control. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential toxicity to non-target organisms, including humans. This article compiles diverse research findings, case studies, and detailed data on the biological activity of this compound.

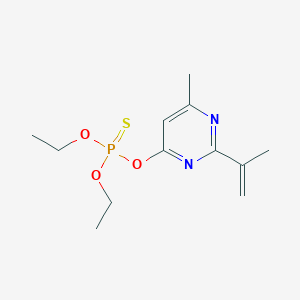

This compound is characterized by its structural formula, which can be described as a derivative of diazinon with an isopropenyl group. Its IUPAC name is O,O-diethyl-O-(2-isopropenyl-6-methylpyrimidin-4-yl)-phosphorothioate. This modification affects its biological behavior compared to its parent compound.

Metabolism and Toxicity

Research indicates that this compound exhibits varying degrees of toxicity depending on the organism and exposure conditions. For instance, studies on rainbow trout have shown that DH-DZ can be metabolized into other compounds, such as hydroxypyrimidine (PYR), which may also exhibit toxic effects .

Table 1: Metabolites of Diazinon and Their Biological Activities

| Metabolite | Source Organism | Activity Level | Notes |

|---|---|---|---|

| This compound | Rainbow Trout | Moderate | Found in liver slices; potential toxicity |

| Hydroxypyrimidine | Various Fish Species | High | Main metabolite detected in multiple studies |

| Diazoxon | Mammalian Systems | High | Rapidly formed from diazinon metabolism |

Inhibition of Enzyme Activity

This compound has been shown to inhibit various enzymes critical for detoxification processes in organisms. Notably, it affects paraoxonase 1 (PON1), an enzyme involved in the hydrolysis of organophosphates . The inhibition of PON1 can lead to increased toxicity from other organophosphate compounds, as it plays a protective role against their harmful effects.

Case Study 1: Toxicity in Aquatic Species

A study conducted on rainbow trout utilized liver slices to assess the metabolic transformation of diazinon and its metabolites, including this compound. The results indicated that DH-DZ was present in significant quantities and was rapidly converted into hydroxypyrimidine, suggesting a potential pathway for increased toxicity in aquatic environments .

Case Study 2: Impact on Mammalian Systems

In mammalian studies, this compound's effects were evaluated through various administration routes (oral, dermal). The results showed significant accumulation in tissues such as the liver and kidneys, with observed half-lives indicating prolonged retention in biological systems .

Table 2: Tissue Distribution of this compound in Mammals

| Tissue | Concentration (µg/g) | Observed After (h) |

|---|---|---|

| Kidney | 0.95 | 2 |

| Liver | 0.47 | 2 |

| Brain | 0.45 | 2 |

Discussion

The biological activity of this compound raises concerns regarding its environmental persistence and potential impact on non-target species. Its ability to inhibit critical enzymes like PON1 suggests that even at low concentrations, DH-DZ could contribute to cumulative toxicity from multiple organophosphate exposures.

Eigenschaften

IUPAC Name |

diethoxy-(6-methyl-2-prop-1-en-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8H,3,6-7H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCGZFCGWALIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186282 | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32588-20-8 | |

| Record name | Dehydrodiazinon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.